Cas no 100940-62-3 (5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT)

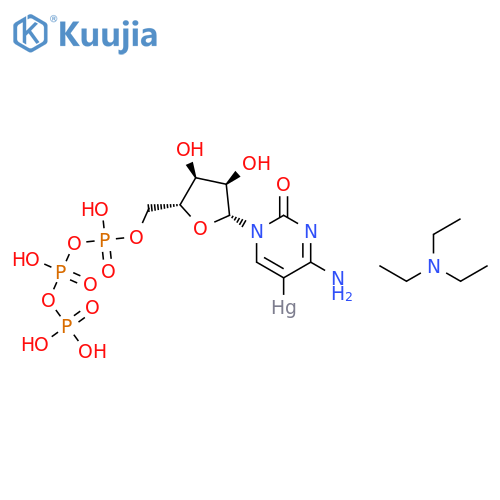

100940-62-3 structure

商品名:5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT

5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 化学的及び物理的性質

名前と識別子

-

- 5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT

- 5-mercuricytidine 5'-triphosphate*carbonate triet

- 5-MERCURICYTIDINE 5'-TRIPHOSPHATE*CARBON ATE TRIETHY

- 5-mercuricytidine carbonate 5'-triphosphate triethylammonium salt

- hg-ctp

- [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury,N,N-diethylethanamine

- 5-Mercuricytidine carbonate 5 inverted exclamation marka-triphosphate triethylammonium salt

- DTXSID50745459

- 100940-62-3

- 5-Mercuricytidine carbonate 5'-triphosphate triethylammonium salt, ~90%

- triethylamine (4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((oxido(oxido(phosphonatooxy)phosphoryloxy)phosphoryloxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)mercury

- 5-mercuricytidine 5'-triphosphate

- [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine

- MFCD00058366

-

- インチ: InChI=1S/C9H15N3O14P3.C6H15N.Hg/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3;/h2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3;/t4-,6-,7-,8-;;/m1../s1

- InChIKey: CKMVNPSLWQKVPG-WFIJOQBCSA-N

- ほほえんだ: CCN(CC)CC.OP(OP(OP(OC[C@H]1O[C@@H](N2C=C([Hg])C(N)=NC2=O)[C@H](O)[C@@H]1O)(O)=O)(O)=O)(O)=O

計算された属性

- せいみつぶんしりょう: 785.06800

- どういたいしつりょう: 785.067781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 15

- 重原子数: 37

- 回転可能化学結合数: 11

- 複雑さ: 930

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 271Ų

じっけんとくせい

- PSA: 303.09000

- LogP: -1.11060

5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT セキュリティ情報

- 危険物輸送番号:UN 2025 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 26/27/28-33-50/53

- セキュリティの説明: S22; S36/37/39; S45

-

危険物標識:

- リスク用語:R26/27/28; R33

- ちょぞうじょうけん:−20°C

5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03042-5mg |

5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT |

100940-62-3 | ~90% | 5mg |

¥3958.0 | 2024-07-19 |

5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 関連文献

-

J. Cincy,T. E. Milja,K. P. Prathish Anal. Methods 2017 9 2947

100940-62-3 (5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT) 関連製品

- 63-38-7(Cytidine 5'-(trihydrogen diphosphate))

- 65-47-4(Cytidine-5'-triphosphate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量